molecular formula C24H32O6 B1238970 Verrucosidin CAS No. 88389-71-3

Verrucosidin

Cat. No. B1238970
CAS RN: 88389-71-3
M. Wt: 416.5 g/mol
InChI Key: JSVLNARHSWZARV-FOOXNAEUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verrucosidin is a natural product found in Penicillium verrucosum and Talaromyces verruculosus with data available.

Scientific Research Applications

  • Detection in Food Products : Verrucosidin, identified as a tremorgenic mycotoxin causing neurological diseases, has been found in dry-ripened foods due to toxigenic molds. A study developed a real-time PCR protocol to quantify verrucosidin-producing molds in foods, enhancing food safety by monitoring its presence in the food chain (Rodríguez et al., 2012).

  • Cancer Research : In cancer research, verrucosidin was repositioned as an inhibitor of mitochondrial electron transport chain complex I. This study highlighted its cytotoxicity under hypoglycemic conditions and potential as a cancer therapeutic agent, particularly in targeting mitochondrial energy production (Thomas et al., 2013).

  • Antibiotic Properties : A new verrucosidin derivative, isolated from a marine fungus, exhibited antibiotic activity against Bacillus subtilis. This highlights verrucosidin's potential in developing new antibiotic compounds (Pan et al., 2016).

  • Molecular Studies and Toxicity : Molecular studies identified verrucofortine, a major metabolite of the fungus that produces verrucosidin. Although structurally unrelated to verrucosidin, this study contributes to understanding the complex metabolites produced by the same fungi (Hodge et al., 1988).

  • Derivative Compounds and Activity : Research on verrucosidin derivatives from a marine-derived fungus revealed compounds with potential neurotoxic and phytotoxic activities. This expands the scope of verrucosidin-related compounds and their applications (Yu et al., 2010).

  • Antipathogenic Properties : Novel verrucosidin derivatives showed inhibitory activities against human and aquatic pathogens, indicating their potential in antipathogenic applications (Li et al., 2022).

  • Genetic Studies and DNA Probing : A study focused on cloning genes from verrucosidin-producing Penicillium polonicum and developing DNA probes. This can aid in detecting verrucosidin-producing molds, which is important for food safety and understanding genetic factors related to its production (Aranda et al., 2002).

  • Glucose Uptake and Hypoglycemic Activity : Exploring verrucosidin derivatives from Penicillium cellarum revealed compounds with significant hypoglycemic activity. This suggests potential in developing new classes of hypoglycemic agents (Han et al., 2022).

  • Biosynthesis Gene Cluster Identification : The CRISPR-Cas9 technology was used to identify the verrucosidin biosynthesis gene cluster in Penicillium polonicum. This research provides insights into the genetic basis of verrucosidin production and opens avenues for biosynthetic studies (Valente et al., 2021).

  • Cytotoxicity Studies : Verrucosidin derivatives were studied for their cytotoxic activity against cancer cell lines, suggesting their potential use in cancer therapy (Xu et al., 2018).

  • Verrucosidin Production in Different Conditions : The study on Penicillium polonicum's ability to produce verrucosidin under various environmental conditions provides important insights for controlling and understanding its production in food products (Núñez et al., 2000).

properties

CAS RN

88389-71-3

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one

InChI

InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1

InChI Key

JSVLNARHSWZARV-FOOXNAEUSA-N

Isomeric SMILES

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Canonical SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

synonyms

verrucosidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verrucosidin
Reactant of Route 2
Reactant of Route 2
Verrucosidin
Reactant of Route 3
Reactant of Route 3
Verrucosidin
Reactant of Route 4
Verrucosidin
Reactant of Route 5
Verrucosidin
Reactant of Route 6
Verrucosidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.